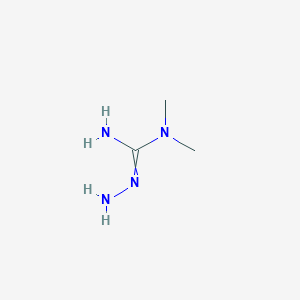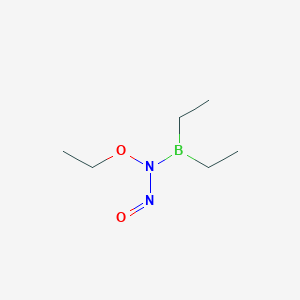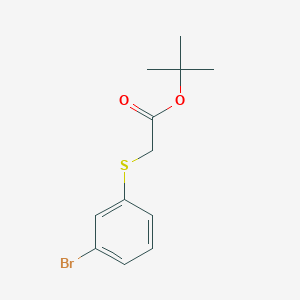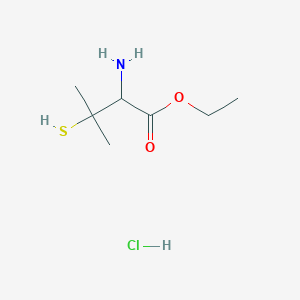
N'-amino-N,N-dimethylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethylHydrazinecarboximidamide: is a chemical compound with the molecular formula C₃H₁₀N₄ It is known for its unique structure, which includes a hydrazinecarboximidamide group with two methyl groups attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions:
Hydrazinecarboximidamide Synthesis: The synthesis of N,N-dimethylHydrazinecarboximidamide typically involves the reaction of hydrazinecarboximidamide with dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: Industrial production of N,N-dimethylHydrazinecarboximidamide may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: N,N-dimethylHydrazinecarboximidamide can undergo oxidation reactions, often resulting in the formation of corresponding oxides or nitroso compounds.
Reduction: This compound can be reduced to form hydrazine derivatives, which are useful intermediates in various chemical processes.
Substitution: N,N-dimethylHydrazinecarboximidamide can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation Products: Nitroso compounds and oxides.
Reduction Products: Hydrazine derivatives.
Substitution Products: Halogenated derivatives.
科学的研究の応用
Chemistry:
Catalysis: N,N-dimethylHydrazinecarboximidamide is used as a catalyst in various organic reactions, including amination and cyclization reactions.
Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Anticancer Research: Preliminary studies suggest that N,N-dimethylHydrazinecarboximidamide may have anticancer properties, although more research is needed to confirm its efficacy and safety.
Industry:
Polymer Production: It is used in the production of certain polymers and resins, contributing to the development of advanced materials.
作用機序
The mechanism of action of N,N-dimethylHydrazinecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the particular application and target molecule.
類似化合物との比較
N,N-dimethylformamide: Similar in structure but with a formamide group instead of a hydrazinecarboximidamide group.
N,N-dimethylacetamide: Contains an acetamide group, differing in its reactivity and applications.
N,N-dimethylhydrazine: Lacks the carboximidamide group, making it less versatile in certain reactions.
Uniqueness: N,N-dimethylHydrazinecarboximidamide is unique due to its combination of hydrazine and carboximidamide functionalities, which confer distinct reactivity and potential for diverse applications in chemistry, biology, and industry.
特性
IUPAC Name |
2-amino-1,1-dimethylguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N4/c1-7(2)3(4)6-5/h5H2,1-2H3,(H2,4,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGZKMIWSHHDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)



![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)

![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)
![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)



![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)


